

Spectroscopic Profile of 2-Bromo-3,5-dinitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3,5-dinitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3,5-dinitrobenzoic acid** (CAS No: 116529-60-3). Due to the limited availability of fully characterized experimental spectra in public databases, this document summarizes the expected spectroscopic data based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate empirical validation.

Chemical Structure and Properties:

- IUPAC Name: **2-Bromo-3,5-dinitrobenzoic acid**
- Molecular Formula: C₇H₃BrN₂O₆[\[1\]](#)[\[2\]](#)
- Molecular Weight: 291.01 g/mol [\[1\]](#)[\[2\]](#)
- Structure:
 - SMILES: C1=C(C=C(C(=C1C(=O)O)Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-][\[1\]](#)
 - InChI Key: BBKJKUFARRJPRP-UHFFFAOYSA-N[\[1\]](#)

Spectroscopic Data Summary

The following sections present the predicted and expected spectroscopic data for **2-Bromo-3,5-dinitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **2-Bromo-3,5-dinitrobenzoic acid** is not readily available in the public domain, the following chemical shifts can be predicted based on the analysis of structurally similar compounds and the known effects of substituents on aromatic systems. The strong electron-withdrawing nature of the two nitro groups and the bromine atom will significantly deshield the aromatic protons and carbons.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

^1H NMR (Predicted)	^{13}C NMR (Predicted)		
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)	Assignment
~11-13	COOH (s, 1H)	~165-170	C=O
~8.9-9.1	Ar-H (d, 1H)	~148-152	C-NO ₂
~8.6-8.8	Ar-H (d, 1H)	~135-140	C-COOH
~125-130	C-H		
~120-125	C-Br		

Note: Predicted values are based on additive models and comparison with known spectra of substituted benzoic acids. Actual experimental values may vary.

Infrared (IR) Spectroscopy

An ATR-IR spectrum for this compound is noted to be available from Bio-Rad Laboratories, Inc. [1]. The characteristic absorption bands for the functional groups present in **2-Bromo-3,5-dinitrobenzoic acid** are well-established.

Table 2: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~1710-1680	C=O stretch	Carboxylic Acid
~1550-1520	N-O asymmetric stretch	Nitro Group
~1350-1330	N-O symmetric stretch	Nitro Group
~1600, ~1475	C=C stretch	Aromatic Ring
~920 (broad)	O-H bend	Carboxylic Acid Dimer
~750-550	C-Br stretch	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry of **2-Bromo-3,5-dinitrobenzoic acid** is expected to show a distinct molecular ion peak pattern due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).

Table 3: Expected Mass Spectrometry Data

m/z Value	Assignment	Notes
290 & 292	[M] ⁺	Molecular ion peak (doublet of nearly equal intensity due to ⁷⁹ Br and ⁸¹ Br isotopes).
273 & 275	[M-OH] ⁺	Loss of a hydroxyl radical.
245 & 247	[M-COOH] ⁺	Loss of the carboxyl group.
244 & 246	[M-NO ₂] ⁺	Loss of a nitro group.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-Bromo-3,5-dinitrobenzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may depend on sample solubility.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer (e.g., a 400 or 500 MHz spectrometer).
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - For ¹H NMR: Acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a spectrum with adequate signal-to-noise.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform a baseline correction.
 - Calibrate the chemical shift scale to the TMS signal at 0 ppm.
 - Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean crystal to account for atmospheric and instrumental contributions.
 - Place a small amount of the solid **2-Bromo-3,5-dinitrobenzoic acid** directly onto the ATR crystal, ensuring complete coverage.
 - Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

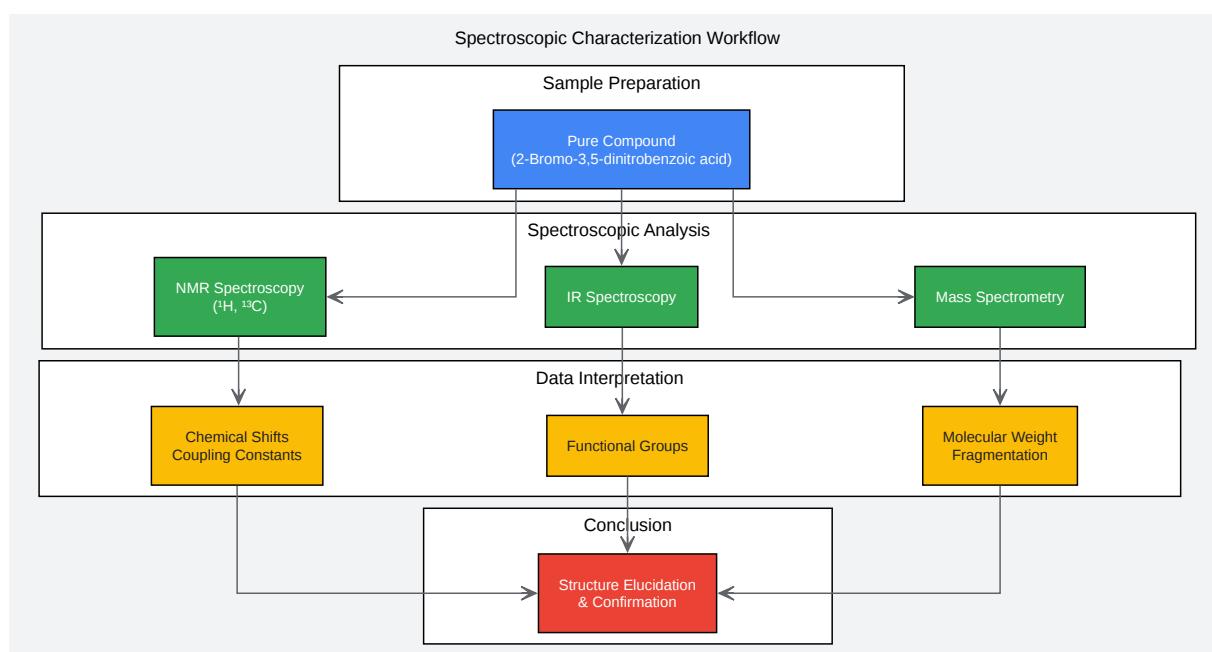
Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
 - Introduce a small amount of the **2-Bromo-3,5-dinitrobenzoic acid** into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- Mass Analysis:

- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Data Analysis:
 - Identify the molecular ion peak. For **2-Bromo-3,5-dinitrobenzoic acid**, this will be a pair of peaks of nearly equal intensity at approximately m/z 290 and 292, corresponding to the ^{79}Br and ^{81}Br isotopes.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can help confirm the structure.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like **2-Bromo-3,5-dinitrobenzoic acid**.



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Caption: Workflow for spectroscopic analysis.

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References

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